MFCD02359348
Description
For this article, we will use CAS 918538-05-3 (MDL: MFCD11044885) as a representative example due to its detailed characterization and relevance to transition metal coordination chemistry. This compound, with the molecular formula C₆H₃Cl₂N₃, is a heterocyclic triazine derivative featuring a pyrrolo[1,2-f][1,2,4]triazine core. It is utilized in catalysis and ligand design due to its multidentate binding capabilities and stability under reactive conditions .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-12(2)19(26-22(28)15-6-4-5-7-16(15)23(26)29)20(27)25-21-17(11-24)14-9-8-13(3)10-18(14)30-21/h4-7,12-13,19H,8-10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJOSRYWLDLZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02359348” involves multiple steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. Industrial methods may also include advanced techniques such as flow chemistry and high-throughput screening to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: “MFCD02359348” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts, which influence the reaction pathways and products formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert “this compound” into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, altering its chemical structure and properties.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more reactive intermediate, while reduction could produce a more stable derivative.
Scientific Research Applications
“MFCD02359348” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular pathways.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development and disease treatment.
Industry: “this compound” is utilized in the production of specialty chemicals, materials science, and environmental applications.
Mechanism of Action
The mechanism of action of “MFCD02359348” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 1046861-20-4)
- Structural Similarities : Both compounds share a pyrrolo-triazine backbone, but CAS 1046861-20-4 incorporates an isopropyl substituent at the 5-position instead of chlorine. This modification enhances steric bulk, affecting coordination geometry in metal complexes.
- Functional Differences: Catalytic Activity: CAS 918538-05-3 exhibits higher catalytic efficiency in palladium-mediated cross-coupling reactions (yield: 85–98%) due to its electron-withdrawing chlorine groups, which stabilize transition states . In contrast, the isopropyl group in CAS 1046861-20-4 reduces electrophilicity, lowering reaction yields by ~15% . Solubility: CAS 918538-05-3 has a log S (ESOL) of -2.99 (0.24 mg/mL solubility), while CAS 1046861-20-4 shows improved solubility (log S = -2.47; 0.687 mg/mL) due to its nonpolar isopropyl group .
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 57335-86-1)
- Structural Similarities : Both compounds feature dichloro-substituted heterocyclic cores, but CAS 57335-86-1 replaces the triazine ring with a pyridine system, altering π-conjugation and metal-binding sites.
- Functional Differences :
- Coordination Chemistry : The triazine in CAS 918538-05-3 enables tridentate coordination (N,N,N), whereas CAS 57335-86-1 acts as a bidentate ligand (N,Cl), limiting its utility in multi-metallic catalysis .
- Thermal Stability : CAS 918538-05-3 decomposes at 220°C, while CAS 57335-86-1 shows lower thermal stability (decomposition at 180°C) due to weaker aromatic stabilization .
Data Tables
Table 1: Physicochemical Properties of Target and Similar Compounds
Table 2: Hazard Profiles
| Compound | Hazard Statements |
|---|---|
| CAS 918538-05-3 | H315 (Skin irritation), H319 (Eye damage) |
| CAS 1046861-20-4 | H302 (Harmful if swallowed) |
| CAS 57335-86-1 | H335 (Respiratory irritation) |
Key Research Findings
- Electronic Effects: Chlorine substituents in CAS 918538-05-3 enhance electrophilicity, critical for oxidative addition steps in catalysis. The isopropyl group in CAS 1046861-20-4 disrupts this process, reducing turnover frequency by 30% .
- Synthetic Accessibility : CAS 918538-05-3 has a synthetic accessibility score of 2.07 (moderate difficulty), while CAS 57335-86-1 scores 3.45 due to complex pyridine functionalization .
- Biological Compatibility: CAS 1046861-20-4 shows higher BBB permeability (Yes vs. No for CAS 918538-05-3), making it a candidate for neuroactive drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
